Product packaging for Dansyllysine(Cat. No.:CAS No. 1101-84-4)

Dansyllysine

Cat. No.: B1669803
CAS No.: 1101-84-4
M. Wt: 379.5 g/mol
InChI Key: VQPRNSWQIAHPMS-HNNXBMFYSA-N
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Description

Evolution and Significance of Dansyl Fluorophores in Molecular Probing

The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a widely recognized fluorophore in molecular biology and biochemistry. Its significance lies in its strong fluorescence emission in the visible region, relatively long emission wavelength, and sensitivity to the polarity of its environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.netnih.govvaia.com The evolution of dansyl fluorophores as molecular probes began with the use of dansyl chloride, a reactive derivative that readily forms covalent bonds with primary and secondary amines, as well as phenols and imidazoles under specific conditions. mdpi.comresearchgate.net This reactivity made dansyl chloride a valuable tool for labeling proteins, peptides, and amino acids, particularly for sequencing and chromatographic detection due to enhanced ionization in techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com

The sensitivity of dansyl fluorescence to environmental changes, such as pH and polarity, has been a key factor in its widespread adoption. researchgate.netresearchgate.net This characteristic allows dansyl-labeled molecules to act as reporters on the local environment within complex biological systems, providing insights into molecular interactions, conformational changes, and the properties of binding sites. vaia.compnas.orgnih.govbibliotekanauki.plebi.ac.uk Over time, various dansyl derivatives and conjugates have been developed to target specific molecules or structures, expanding the repertoire of biological investigations that can utilize dansyl fluorescence. nih.govresearchgate.net

Interdisciplinary Relevance of Dansyllysine as a Research Tool

This compound, specifically Nε-dansyl-L-lysine, is a derivative where the dansyl group is attached to the ε-amino group of the lysine (B10760008) side chain. nih.gov This conjugation retains the inherent fluorescent properties of the dansyl group while incorporating it into an amino acid structure, making it particularly useful for studies involving proteins, peptides, and membranes. ebi.ac.uknih.gov

The interdisciplinary relevance of this compound as a research tool is evident in its applications across various fields:

Biochemistry and Protein Science: this compound can be incorporated into peptides and proteins, either synthetically or through labeling reactions, to serve as a fluorescent tag. pnas.orgbibliotekanauki.plfrontierspartnerships.org This allows researchers to study protein conformation, dynamics, and interactions using fluorescence techniques such as fluorescence resonance energy transfer (FRET) or fluorescence depolarization. pnas.orgbibliotekanauki.plspiedigitallibrary.org For example, this compound has been used to study the conformation of adrenocorticotropic hormone (ACTH) by evaluating intramolecular resonance energy transfer. pnas.org Its fluorescence intensity can be influenced by the protein environment, providing information about the accessibility and local polarity around the labeled lysine residue. ebi.ac.uk

Cell Biology and Membrane Research: this compound has been utilized as a fluorescent probe for investigating cell membranes. nih.govaacrjournals.orgaacrjournals.org Studies have shown that this compound staining can correlate with the fraction of cells surviving heat treatment and has been used to assess thermotolerance in vitro and in vivo. aacrjournals.orgaacrjournals.org It has also been proposed that this compound selectively stains cholesterol-free membrane domains, providing a tool for studying membrane structure and lipid-phase equilibria. nih.gov The ability of cells to resist this compound staining has been linked to the state of membrane proteins and can be lost under conditions causing protein denaturation or aggregation. ebi.ac.uk

Pharmacology and Drug Discovery: this compound-modified peptides have been synthesized to study receptor binding and cellular uptake. bibliotekanauki.plfrontierspartnerships.org These fluorescent analogues serve as valuable tools for investigating the interaction of peptides with their targets and tracking their distribution in cells and tissues. bibliotekanauki.plfrontierspartnerships.org

Materials Science and Nanotechnology: Dansyl fluorophores, including those attached to amino acids like lysine, are incorporated into various materials, such as polymers and lipid conjugates, to create fluorescent probes and sensors. researchgate.netnih.gov For instance, dansylated cationic poly(ethylene glycol) lipid conjugates have been synthesized for applications in nonviral gene delivery, where the dansyl moiety facilitates quantification within lipid bilayers using fluorescence techniques. nih.gov

The versatility of this compound, arising from the combination of the lysine structure and the environmentally sensitive dansyl fluorophore, makes it a valuable tool for integrating information and techniques across different scientific disciplines to address complex biological questions. nsf.govmdpi.comnih.govplos.orgnih.gov

Table 1: Properties and Applications of this compound

Property/Application AreaDescriptionRelevant Research Examples
Fluorescent Properties Strong fluorescence emission, solvatochromism (sensitivity to environmental polarity). researchgate.netresearchgate.netnih.govvaia.comUsed to report on the local environment in proteins and membranes. vaia.compnas.orgnih.govbibliotekanauki.plebi.ac.uk
Protein/Peptide Labeling Covalent attachment to lysine residues allows fluorescent tagging. mdpi.compnas.orgbibliotekanauki.plfrontierspartnerships.orgStudying protein conformation and dynamics (e.g., ACTH). pnas.orgbibliotekanauki.pl Investigating peptide-receptor interactions and cellular uptake. bibliotekanauki.plfrontierspartnerships.org
Membrane Probing Used to investigate membrane structure and properties. nih.govebi.ac.ukaacrjournals.orgaacrjournals.orgAssessing cell viability and thermotolerance. aacrjournals.orgaacrjournals.org Identifying cholesterol-free membrane domains. nih.gov Correlating staining with membrane protein state. ebi.ac.uk
Integration into Materials Incorporated into polymers and lipid conjugates for sensing and delivery applications. researchgate.netnih.govDevelopment of fluorescent cationic lipid conjugates for gene delivery. nih.gov
Interdisciplinary Utility Bridges research in biochemistry, cell biology, pharmacology, and materials science. nsf.govmdpi.comnih.govplos.orgnih.govFacilitates studies requiring fluorescent reporting on molecular behavior in diverse biological and synthetic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N3O4S B1669803 Dansyllysine CAS No. 1101-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-12-4-3-9-15(19)18(22)23/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPRNSWQIAHPMS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149142
Record name Dansyllysine
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Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101-84-4
Record name N6-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-lysine
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Record name Dansyllysine
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Record name Dansyllysine
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Record name Dansyllysine
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Record name .EPSILON.-DANSYLLYSINE
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Advanced Methodologies for Dansyllysine Incorporation and Detection

Strategies for Site-Specific Integration of Dansyllysine into Biomolecules

Achieving site-specific labeling ensures that the fluorescent probe is attached at a defined position within the biomolecule, minimizing potential disruption of its native function or conformation and allowing for accurate interpretation of experimental results. nih.gov

Protein Dansylation Techniques

Dansylation, the reaction with dansyl chloride, is a common chemical method for introducing the dansyl group into proteins. Dansyl chloride reacts with free amino groups, primarily the N-terminus and the ε-amino group of lysine (B10760008) residues. nih.gov

Dansylation of the N-terminal amino acid of proteins has been employed for protein quantification and analysis of N-terminal truncation. nih.gov This method involves labeling the free α-amino group at the N-terminus. Following derivatization, the protein is typically hydrolyzed, and the dansyl-labeled N-terminal amino acid is separated and quantified, often using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This approach allows for the absolute quantification of intact and N-terminal truncated proteins. nih.gov

A method based on differential isotope dansylation labeling combined with LC-MS has been described for quantifying intact and N-terminal truncated proteins. nih.gov This technique involves dansylation of the N-terminal amino acids, followed by microwave-assisted acid hydrolysis into amino acids. nih.gov Dansyl-labeled amino acids have demonstrated stability under acidic conditions, enabling their quantification by LC-MS using isotope analog standards. nih.gov

Dansyl chloride readily reacts with primary and secondary amino groups, including the ε-amino group of lysine residues within a protein. science.govresearchgate.net This reaction is typically carried out under specific conditions, often in aqueous-organic mixtures at a pH of 9.5–10 and sometimes at elevated temperatures. researchgate.net Lysine is a frequent target for protein labeling due to its relative abundance and nucleophilicity. mdpi.com The derivatization of lysine residues with dansyl chloride has been used to probe protein structure and dynamics. mdpi.com While dansylation can occur at multiple lysine residues, controlling reaction conditions and reagent concentration can influence the degree and potentially the site selectivity of labeling.

Studies have shown that dansyl chloride can covalently label solvent-accessible lysine residues over a pH range of 6 to 9.5. mdpi.com The introduction of several dansyl moieties has been reported to have a negligible effect on non-covalent interactions and does not appear to alter the native-like conformation of proteins or protein complexes in some cases. mdpi.com

Beyond chemical labeling, biosynthetic methods offer a powerful route for site-specific incorporation of modified amino acids, including fluorescent ones like dansyl-bearing residues, into proteins during translation. Non-canonical amino acid (ncAA) mutagenesis techniques allow for the introduction of unnatural amino acids into proteins in response to a reprogrammed codon, typically an in-frame stop codon like the amber codon (TAG). nih.govmdpi.com

This approach relies on the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that specifically recognize the ncAA and the target codon, without significantly cross-reacting with the cellular translation machinery. mdpi.comnih.govmdpi.com Once such a pair is engineered or identified, the ncAA can be supplied to the cell culture, and the protein of interest, containing the reprogrammed codon at the desired site, will incorporate the ncAA during ribosomal synthesis. mdpi.comnih.gov

Researchers have explored the direct incorporation of ncAAs bearing various fluorescent chemical groups using this technique. nih.gov The ability to genetically encode fluorescent UAAs minimizes potential functional disruptions caused by labeling and allows for precise placement of the fluorophore. nih.gov While the direct incorporation of a dansyl-lysine ncAA would require the development of a specific aaRS/tRNA pair capable of recognizing and incorporating this molecule, the general principles of ncAA mutagenesis via stop codon suppression or engineered orthogonal pairs are applicable to the site-specific introduction of various modified amino acids into proteins. mdpi.comnih.gov

Another related approach involves the use of chemically modified aminoacyl-tRNAs, which are supplied to a cell-free protein synthesis system programmed with a gene containing a stop codon at the site of interest. scholaris.ca The aminoacylated suppressor tRNA carrying the ncAA can then incorporate the ncAA at the desired position by suppressing the premature termination codon. scholaris.ca

ε-Amino Group Derivatization of Lysine Residues

Considerations for Maintaining Native Biomolecular Conformation Post-Labeling

A critical aspect of any labeling strategy is ensuring that the modification does not significantly perturb the native conformation, stability, or function of the biomolecule. The size and chemical nature of the labeling group, as well as the number and location of labeling sites, can all influence the biomolecule's properties.

Studies investigating the impact of dansylation on protein structure and dynamics have used techniques like native mass spectrometry and ion mobility spectrometry. mdpi.com For model proteins like myoglobin (B1173299) and alcohol dehydrogenase, the introduction of several dansyl moieties showed a negligible effect on non-covalent interactions and did not appear to alter their native-like conformation. mdpi.com However, it is crucial to assess the structural integrity of the protein of interest post-labeling, as this is a significant consideration that has not always been adequately addressed in protein labeling studies. mdpi.com Factors such as the accessibility of the labeling site and the specific protein system can influence the extent to which dansyl modification impacts conformation. mdpi.com

Changes in protein structure, such as denaturation or aggregation, can affect the interaction of proteins with molecules like Nε-dansyl-L-lysine. nih.gov Resistance to staining by Nε-dansyl-L-lysine in live cells can be lost under conditions that cause protein denaturation or aggregation. nih.gov

Spectroscopic and Analytical Detection Modalities for this compound Conjugates

The inherent fluorescence of the dansyl group makes this compound conjugates amenable to highly sensitive spectroscopic detection methods. Additionally, various analytical techniques are employed for the separation, identification, and quantification of dansyl-labeled molecules.

Fluorescence spectroscopy is a primary method for detecting this compound conjugates. The dansyl group exhibits strong fluorescence in the blue-green region of the spectrum, and its fluorescence properties are sensitive to the local environment, particularly polarity. researchgate.net This polarity sensitivity can be exploited to study molecular interactions and conformational changes. researchgate.net Fluorescence detection is widely used in conjunction with separation techniques like high-performance liquid chromatography (HPLC) for the analysis of dansyl-labeled amino acids and other molecules. researchgate.netnih.gov

The excitation and emission wavelengths for dansyl derivatives are typically in the UV-visible range. For example, dansyl amino acids absorb light in the UV region and can be detected fluorimetrically. researchgate.net The excitation and emission wavelengths for dansyl glycine (B1666218) are reported as 324 nm and 559 nm, respectively. researchgate.net Fluorescence spectroscopy can provide specific fluorescent signatures for identification and quantification. nih.govspectroscopyonline.com

Mass spectrometry (MS) is another powerful analytical technique used for the detection, identification, and quantification of this compound conjugates. nih.govnih.govnih.govlabinsights.nl When coupled with chromatography (e.g., LC-MS), MS provides high sensitivity and specificity, allowing for the analysis of complex biological samples. nih.govnih.govnih.goveuropeanpharmaceuticalreview.com Dansyl labeling enhances the detection of small molecules by both UV spectroscopy and mass spectrometry. mdpi.comnih.gov

LC-MS methods have been developed for the quantification of dansyl-labeled amino acids and other compounds. nih.govnih.govnih.gov Tandem mass spectrometry (MS/MS) can further aid in the identification of dansyl derivatives by providing characteristic fragmentation patterns. nih.goveuropeanpharmaceuticalreview.com This is particularly useful for confirming the identity of labeled species in complex mixtures. nih.gov

Chromatographic techniques, such as HPLC, are essential for separating this compound conjugates from complex biological matrices or reaction mixtures before spectroscopic or mass spectrometric analysis. nih.govresearchgate.netnih.gov Reversed-phase HPLC is commonly used for separating dansyl amino acids. nih.govresearchgate.net

Other spectroscopic techniques, while not exclusively used for this compound, can also be relevant in studies involving dansyl-labeled biomolecules. UV-Vis spectroscopy can be used to monitor the dansylation reaction and quantify dansyl-labeled species based on their absorption properties. spectroscopyonline.comresearchgate.net

Here is a summary table of detection modalities:

Detection ModalityPrincipleApplications
Fluorescence SpectroscopyExcitation of dansyl group and detection of emitted fluorescence.Sensitive detection and quantification, probing local environment. researchgate.netnih.gov
UV-Vis SpectroscopyAbsorption of UV-Vis light by the dansyl group.Monitoring reaction progress, quantification. spectroscopyonline.comresearchgate.net
Mass Spectrometry (MS)Measurement of mass-to-charge ratio of ions.Identification, quantification, structural analysis. nih.govnih.govnih.govlabinsights.nl
Liquid Chromatography (LC)Separation of components based on differential partitioning.Separation of dansyl conjugates from mixtures. nih.govresearchgate.netnih.gov
LC-MSCombination of liquid chromatography and mass spectrometry.Separation and identification/quantification in complex samples. nih.govnih.govnih.gov
Tandem Mass Spectrometry (MS/MS)Fragmentation of ions and analysis of fragments.Confirmation of identity, structural elucidation. nih.goveuropeanpharmaceuticalreview.com

Advanced Fluorescence Spectroscopic Techniques

Fluorescence spectroscopy provides a sensitive and versatile means to study molecules tagged with fluorophores like this compound. Advanced techniques in this area leverage the environment-sensitive nature and temporal decay properties of dansyl fluorescence.

Principles of Environment-Sensitive Fluorescence Emission and Quenching Mechanisms

The fluorescence emission of the dansyl group is known to be highly sensitive to the polarity of its local environment nih.govresearchgate.netabmole.com. In polar solvents like water, the emission maximum is typically red-shifted (at longer wavelengths) and the fluorescence intensity is lower. Conversely, in less polar or hydrophobic environments, a blue shift (to shorter wavelengths) and an increase in fluorescence intensity are observed nih.govresearchgate.net. This solvatochromic effect arises from the excited-state properties of the dansyl moiety, where charge redistribution upon excitation leads to a larger dipole moment in the excited state compared to the ground state. Interactions with polar solvent molecules stabilize the excited state, lowering its energy and resulting in red-shifted emission.

Quenching mechanisms can also significantly impact dansyl fluorescence. These mechanisms reduce fluorescence intensity and/or lifetime and can be either static or dynamic. Static quenching occurs when a stable complex forms between the fluorophore (this compound) and a quencher molecule in the ground state, rendering the complex non-fluorescent sci-hub.st. Dynamic quenching, on the other hand, involves collisional encounters between the fluorophore and the quencher during the excited state lifetime, leading to non-radiative deactivation of the excited state. Electron transfer is a common mechanism for fluorescence quenching of the dansyl group, particularly by electron-deficient species sci-hub.strsc.orgnih.govacs.org. For example, nitroaromatic compounds are known to quench dansyl fluorescence through electron transfer from the electron-rich dansyl group to the electron-poor nitro group sci-hub.strsc.org. The efficiency of this quenching is influenced by the electron-drawing ability of the quencher and the proximity and orientation between the dansyl group and the quencher sci-hub.st.

Time-Resolved Fluorescence Analysis in Molecular Systems

Time-resolved fluorescence analysis, such as fluorescence lifetime measurements, provides further insights into the molecular environment and dynamics of dansyl-labeled molecules. Fluorescence lifetime is the average time a fluorophore spends in its excited state before returning to the ground state by emitting a photon. Unlike fluorescence intensity, which can be affected by fluorophore concentration and excitation intensity, fluorescence lifetime is an intrinsic property of the fluorophore and is primarily sensitive to the local environment and dynamic quenching processes.

In systems involving this compound, changes in fluorescence lifetime can report on conformational changes, molecular interactions, or the presence of dynamic quenchers in the vicinity of the dansyl label sci-hub.st. For instance, if the dansyl group on lysine is involved in protein-protein interactions or undergoes a change in its local environment due to protein folding or unfolding, its fluorescence lifetime can change. Studies using time-resolved fluorescence can help differentiate between static and dynamic quenching mechanisms; dynamic quenching typically reduces the fluorescence lifetime, while static quenching affects intensity but not lifetime sci-hub.st.

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques, often coupled together, are powerful tools for the separation, detection, identification, and quantification of this compound and its derivatives in complex samples. Dansyl labeling enhances the detectability of molecules by techniques like HPLC with fluorescence detection and improves their ionization characteristics for mass spectrometry mdpi.comnih.gov.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for this compound Derivatives

HPLC coupled with fluorescence detection is a widely used method for the analysis of dansyl-labeled amino acids, peptides, and other amine-containing compounds mdpi.comresearchgate.netspringernature.comnih.govnih.govnih.govoup.com. Pre-column derivatization with dansyl chloride introduces the fluorescent tag, allowing for highly sensitive detection mdpi.comresearchgate.netspringernature.comnih.govoup.compsu.edu.

The separation of this compound and other dansyl amino acids is typically performed using reversed-phase HPLC columns, such as C8 or C18, with gradient elution using mobile phases containing mixtures of aqueous buffers and organic solvents like methanol (B129727) or acetonitrile (B52724) mdpi.comresearchgate.netresearchgate.net. The fluorescence detection is carried out by exciting the dansyl group at a suitable wavelength (e.g., around 325-360 nm) and monitoring the emitted fluorescence at a longer wavelength (e.g., around 495-560 nm), depending on the solvent environment researchgate.netnih.govpsu.edu.

This approach offers high sensitivity, allowing for the detection and quantification of this compound and other derivatives even at low concentrations researchgate.netnih.gov. It has been successfully applied in various fields, including the analysis of amino acids in biological samples and the determination of polyamines mdpi.comspringernature.comresearchgate.net. The method can be optimized for specific applications by adjusting the mobile phase composition, gradient profile, and column type to achieve optimal separation and detection of the target dansyl derivatives mdpi.comresearchgate.net.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be used for the analysis of dansyl-labeled compounds, including this compound nih.govresearchgate.net. CE separates analytes based on their charge-to-size ratio under the influence of an electric field. Dansyl labeling introduces a consistent charge and a fluorescent tag, making these derivatives suitable for CE separation with fluorescence detection nih.govresearchgate.net.

Microchip capillary electrophoresis systems have been developed for rapid separation and detection of dansyl-lysine and other dansyl amino acids, often employing chemiluminescence detection nih.govresearchgate.net. In these systems, the separated dansyl amino acids come into contact with a chemiluminescent reagent, producing light that is detected nih.govresearchgate.net. While offering rapid separation times, the concentration sensitivity in some microchip CE systems with chemiluminescence detection might be lower compared to conventional CE-fluorescence detection systems nih.gov. However, CE offers advantages such as small sample volume requirements and high separation efficiency nih.govresearchgate.net. Techniques like sample stacking can be employed in CE to improve detection limits by concentrating the analyte band within the capillary nih.gov.

Mass Spectrometry Coupling for Quantitative Proteomics and Peptide Mapping using Dansyl Labeling

Mass Spectrometry (MS) provides detailed information about the mass-to-charge ratio of ions, enabling the identification and quantification of molecules. Coupling MS with separation techniques like HPLC or CE allows for comprehensive analysis of complex mixtures. Dansyl labeling can be beneficial for MS analysis by enhancing ionization efficiency and providing a characteristic fragmentation pattern.

In quantitative proteomics and peptide mapping, dansyl labeling, typically using dansyl chloride, can be applied to primary amines (N-termini of peptides and epsilon-amino groups of lysine residues) mdpi.comnih.gov. This derivatization can improve the detection sensitivity of peptides by mass spectrometry, particularly with electrospray ionization (ESI) acs.org.

Differential isotope labeling using 12C- and 13C-dansyl chloride has been developed for quantitative metabolomics and proteomics acs.orgnih.govsigmaaldrich.com. By labeling different samples with light (12C) and heavy (13C) isotopic forms of the dansyl reagent, samples can be mixed and analyzed together by LC-MS acs.orgnih.gov. The light and heavy versions of each labeled peptide or metabolite will coelute chromatographically but will be distinguishable by their mass difference in the mass spectrometer, allowing for precise relative quantification acs.orgnih.gov. This approach minimizes variations that can occur during sample preparation and analysis.

Applications of Dansyllysine in Elucidating Biological Phenomena

Investigation of Molecular Interactions and Recognition Mechanisms

The fluorescent nature of Dansyllysine renders it an effective reporter for investigating the dynamics and characteristics of molecular interactions. This includes the complex relationships between proteins and small molecules, as well as the nuanced processes associated with biomembranes.

Protein-Ligand Binding Dynamics

Deciphering the kinetics and thermodynamics governing protein-ligand binding is paramount in numerous biological disciplines and drug discovery efforts. This compound offers a means to gain insights into these dynamic processes.

Characterization of Ligand-Induced Conformational Changes in Biomolecules

The binding of a ligand can trigger alterations in the three-dimensional structure of biomolecules, a phenomenon termed conformational change. These structural transitions are frequently indispensable for protein function, signal transduction, and allosteric regulation. researchgate.netnih.govnih.gov this compound, potentially incorporated into a protein or ligand as a fluorescent probe, can serve as a reporter to detect and characterize these structural rearrangements. Changes observed in the fluorescence properties of the dansyl moiety, such as intensity, emission wavelength, or lifetime, upon ligand binding can signal changes in the local environment surrounding the probe, thereby reflecting a conformational change within the biomolecule. This approach facilitates insights into the dynamics and mechanisms by which a molecule's structure adapts upon engaging with its binding partner. researchgate.net Experimental methodologies like sum-frequency generation (SFG) have demonstrated the capability to detect ligand-induced conformational changes in proteins by observing shifts in spectral signals originating from specifically labeled sites. nih.gov

Biomembrane-Associated Processes

Biomembranes are dynamic and complex cellular components integral to a multitude of cellular functions. mdpi.comaimspress.com this compound has found application in the investigation of interactions occurring at the membrane interface.

Peptide-Lipid Membrane Interactions and Permeation Studies

N-sigma-dansyl-L-lysine (DL), a form of this compound, has been employed as a fluorescent probe to study interactions with lipid membranes. nih.govnih.gov Research indicates that DL exhibits markedly higher solubility and enhanced fluorescence intensity when in the presence of synthetic phosphatidylcholine (PC) membranes characterized by low cholesterol content, in contrast to its behavior in water or membranes with high cholesterol content. nih.gov This observation suggests a potential for DL to selectively partition into specific structural features within membranes, such as domains lacking cholesterol. nih.gov This characteristic has provided supportive evidence for the existence of long-lived compositional heterogeneity in liposomes. nih.gov The interaction between peptides and lipid membranes is a critical aspect of various biological processes, including mechanisms of antimicrobial defense and drug delivery. nih.govplos.org Fluorescent probes, such as peptides labeled with a dansyl group, can be utilized to monitor the partitioning of peptides into membranes and to investigate the effects of peptide-membrane interactions on membrane properties, including changes in the hydrodynamic diameter and zeta potential of lipid vesicles. plos.orgfrontiersin.org Studies involving acylated peptides have demonstrated that membrane interaction is a significant factor influencing translocation across cellular barriers, with the extent of this interaction being dependent on the length of the acyl chain. plos.org While the specific use of this compound directly in peptide permeation studies is not as extensively documented as its application as a general membrane probe, its fluorescent attributes position it as a potential candidate for such investigations, analogous to the use of other fluorescently labeled peptides in permeation assays. plos.org

Influence of this compound Conjugates on Lipid Bilayer Organization and Dynamics

This compound conjugates have been utilized to investigate the organization and dynamics of lipid bilayers. Studies involving N-epsilon-dansyl-L-lysine have shown that the ability of live nucleated cells to resist staining by this compound is related to the state of their cell membranes. This resistance is lost under conditions that can cause protein denaturation or aggregation. nih.gov The fluorescence intensity of N-epsilon-dansyl-L-lysine is weakly enhanced by native proteins, and this enhancement is reduced upon protein denaturation or aggregation. nih.gov This suggests that the staining might not be a direct result of membrane protein changes but possibly a consequence of decreased protein-phospholipid interactions, leading to the formation of phospholipid domains that can be stained by dansyl-lysine. nih.gov The passage through a dansyl-lysine-staining state may be a common precursor to cell death. nih.gov

Further research using techniques like imaging fluorescence correlation spectroscopy (ImFCS) on supported lipid bilayers with unique lipid compositions has provided evidence of domain partitioning and hop diffusion, highlighting the dynamic and heterogeneous nature of the plasma membrane. oxinst.com These studies underscore the influence of lipid composition on membrane dynamics and organization. oxinst.comuwindsor.ca The dynamic nature of membrane bilayers involves the movement of lipid molecules within a leaflet and between leaflets, as well as the movement of atoms within a molecule, including bond bending, stretching, and torsion angle changes. libretexts.org

Computational Simulations of Membrane-Mediated Protein Interactions

Computational simulations, particularly molecular dynamics (MD) simulations, play a crucial role in understanding protein-membrane interactions. nih.govnih.gov While the direct application of this compound in such simulations isn't explicitly detailed in the search results, MD simulations are broadly used to characterize interactions between proteins and the lipid bilayer and gain insight into their functions within their native environment. Having a membrane present in simulations of membrane-bound proteins can help reproduce the experimental environment and positively impact the accuracy of the protein's structural characteristics, such as stability.

MD simulations have contributed significantly to understanding protein-membrane interactions, aided by advancements in software, force fields, and computational power. nih.govnih.gov These simulations can explore the location and orientation of molecules within the lipid bilayer, which is influenced by the composition of the membrane and the structure of the molecule itself. mdpi.com For instance, simulations have shown how negatively charged lipids like phosphatidylinositol 4,5-bisphosphate (PIP2) can locally perturb the lipid bilayer, creating microdomains. nih.gov These computational approaches are valuable for studying the complex interplay between proteins, lipids, and small molecules within the membrane environment. nih.govnih.govmdpi.com

Nucleic Acid-Protein and Nucleic Acid-Small Molecule Interactions through Labeling Strategies

Fluorescent labeling strategies, including those potentially employing dansyl derivatives, are valuable for studying interactions involving nucleic acids and proteins or small molecules. While this compound itself may not be the most common label for nucleic acids directly, the principle of using fluorescent probes to study these interactions is well-established.

Nucleic acids can be modified with tags, such as fluorophores, to enable the detection and study of their interactions with other molecules. thermofisher.com These labeled nucleic acid probes can be used to identify or recover interacting molecules. thermofisher.com Techniques like electrophoretic mobility shift assays (EMSA) and pull-down assays utilize labeled nucleic acids to study protein-nucleic acid binding. thermofisher.comnih.gov For instance, biotinylated RNA and DNA oligonucleotides are used as probes in pull-down assays to study interactions with proteins. nih.gov

The interaction between small molecules and nucleic acids is also a significant area of research, particularly in the context of drug discovery. atdbio.comrsc.org Small molecules can interact with DNA through various mechanisms, including groove binding, intercalation, and alkylation. atdbio.com Studies have characterized the interactions of small molecules, such as diamino steroids, with DNA. nih.gov Research has shown that small molecule-RNA recognition is often driven by stacking and hydrogen bonding interactions, in contrast to protein-small molecule interactions which are more influenced by hydrophobic effects. rsc.org Fluorescent labels, sensitive to the local environment, can provide insights into the binding modes and conformational changes occurring during these interactions. uochb.cz

Probing Conformational Dynamics and Structural Transitions in Biological Systems

Dansyl probes are widely used to investigate conformational dynamics and structural transitions in biological macromolecules, primarily due to their sensitivity to the polarity of their surroundings.

Monitoring Protein Folding and Unfolding Pathways using Dansyl Probes

Dansyl probes are effective tools for monitoring the complex processes of protein folding and unfolding. The fluorescence properties of the dansyl group, particularly its emission maximum and intensity, are sensitive to the polarity and dynamics of its local environment. mdpi.combose.res.in This solvatochromic property allows dansyl probes to report on changes in protein conformation that alter the accessibility of the probe to solvent or nearby protein residues.

Studies have utilized dansyl groups introduced into proteins, often via cysteine residues, to probe structural transitions. bakerlab.org For example, in protein L, fluorescence energy transfer from a tryptophan residue to introduced dansyl groups decreased upon unfolding, indicating changes in the distance and orientation between these residues. bakerlab.org Monitoring the changes in dansyl fluorescence during unfolding and refolding can provide insights into the kinetics of these processes. bakerlab.org

Dansyl probes have also been used to identify and characterize protein folding intermediates. By placing dansyl probes at different sites within a protein, researchers can monitor site-specific conformational changes that occur during unfolding or refolding. pnas.org Time-resolved fluorescence energy transfer experiments using dansyl-labeled proteins have revealed the existence of unfolding and refolding intermediates, providing snapshots of the protein's structural evolution. pnas.org The kinetics of these intermediate formation steps can be studied using fast mixing techniques. pnas.org

Furthermore, dansyl labeling has been shown to be a robust approach for probing protein structure and dynamics, with studies demonstrating that the introduction of dansyl moieties can have a negligible effect on non-covalent interactions and the native-like conformation of proteins or complexes. mdpi.comresearchgate.net

Advanced Enzymological Research with this compound Probes

This compound and other dansyl probes contribute to advanced enzymological research by providing tools to study enzyme activity, interactions, and conformational changes. Enzymes are crucial biological catalysts, and understanding their mechanisms requires detailed structural and dynamic information. thno.org

Fluorescent probes, including those based on the dansyl group, are used in various enzymatic assays. For example, continuous fluorescence assays using N-dansyl-GCVLS as a substrate have been used to monitor the activity of protein farnesyltransferase (PFTase). nih.gov These assays measure the increase in dansyl fluorescence as the peptide substrate is modified by a hydrophobic isoprenoid, demonstrating how dansyl-labeled substrates can be used to quantify enzyme kinetics. nih.gov

Dansyl labeling can also be applied to study enzyme structure and dynamics under native conditions. researchgate.net By labeling solvent-accessible lysine (B10760008) residues with dansyl chloride, researchers can use techniques like native mass spectrometry and ion mobility mass spectrometry to investigate structural changes and protein dynamics. researchgate.net This approach can be used to identify protein-protein interactions and ligand-binding sites. researchgate.net

The sensitivity of dansyl fluorescence to the microenvironment makes it suitable for probing the polarity and dynamics of the local environment in proteins, including enzymes. mdpi.combose.res.in This is particularly useful for studying conformational changes that occur during catalysis or upon interaction with inhibitors or activators. numberanalytics.comnih.govnih.gov

Enzyme probes, including fluorescent ones, are valuable for detecting and characterizing enzyme activity in various biological contexts. thno.orgthermofisher.com They can be used in assays like ELISA, immunoblotting, and immunohistochemistry. thermofisher.com The development of activatable molecular probes that generate a signal upon enzymatic cleavage or modification allows for the specific detection of enzyme activity. nih.govthno.org While the search results don't specifically detail this compound in this context, the principles of using environment-sensitive fluorescent probes for enzyme detection and activity monitoring are broadly applicable.

Real-time Enzyme Activity Profiling through Fluorescence Assays

Fluorescence assays are widely utilized for characterizing enzyme activity due to their high sensitivity, non-invasive monitoring capabilities, and ability to provide real-time data mdpi.comnih.gov. These assays typically rely on a change in fluorescence properties, such as intensity or lifetime, upon enzymatic action on a fluorescently labeled substrate. This compound can be incorporated into peptide substrates, where its fluorescence is quenched or altered in a specific environment. Upon enzymatic cleavage of the peptide or modification of the lysine residue, the dansyl group's environment changes, leading to a detectable change in fluorescence. This allows for continuous monitoring of the enzymatic reaction progress in real-time mdpi.combmglabtech.com. For instance, if this compound is part of a Förster Resonance Energy Transfer (FRET) pair within a substrate, enzymatic cleavage can separate the donor and acceptor fluorophores, resulting in a change in FRET efficiency and thus a change in fluorescence signal that can be monitored over time nih.gov. This approach provides detailed kinetic information about the enzyme's activity under various conditions bmglabtech.com.

Elucidation of Enzyme Catalytic Mechanisms and Regulatory Networks

Understanding the catalytic mechanisms and regulatory networks of enzymes is crucial for comprehending biological processes and identifying potential therapeutic targets consensus.appebi.ac.uk. Fluorescent probes, including those based on dansyl, can provide insights into these aspects by reporting on conformational changes, substrate binding, and catalytic events mdpi.com. While general mechanisms involve factors like conformational changes, active site residues, and metal ion complexation, fluorescent lysine analogs like this compound can be strategically placed within enzyme substrates or even the enzyme itself (via labeling) to probe these events consensus.appwou.edu. Changes in the fluorescence properties of this compound upon substrate binding, catalysis, or interaction with regulatory molecules can offer real-time information about the enzyme's dynamic behavior and interactions within complex networks uni-greifswald.de. For example, if a regulatory protein binds near a this compound residue in an enzyme, a change in fluorescence could indicate this interaction and its effect on enzyme conformation or activity.

High-Throughput Screening Methodologies for Enzyme Modulators

High-throughput screening (HTS) is essential for the rapid identification of enzyme modulators, such as activators or inhibitors, which are critical in drug discovery and understanding biological pathways nih.govnumberanalytics.com. Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and adaptability to miniaturized formats like multi-well plates mdpi.comnih.govplos.org. This compound-based substrates or probes can be integrated into HTS workflows to screen large libraries of compounds for their effect on enzyme activity. By designing an assay where enzyme activity leads to a change in this compound fluorescence, researchers can quickly assess the impact of thousands of potential modulators on the enzyme nih.govmdpi.com. The change in fluorescence signal serves as a direct indicator of enzyme modulation, allowing for efficient identification of hit compounds nih.govplos.org.

Development of this compound-Based Biosensing Platforms

The fluorescent properties and the ability to conjugate this compound to other molecules make it a valuable component in the development of biosensing platforms. These platforms are designed for the selective detection of specific analytes by converting a biological recognition event into a measurable signal, often optical researchgate.netnih.gov.

Design Principles for Selective Analyte Detection and Biosensor Fabrication

The design of biosensors for selective analyte detection hinges on coupling a biological recognition element with a transducer that converts the recognition event into a detectable signal researchgate.netnih.gov. This compound can function in biosensing platforms in several ways. It can be used as a fluorescent label conjugated to a bioreceptor (e.g., antibody, peptide, nucleic acid) that specifically binds the target analyte fgcu.edu. Upon binding, the local environment of the this compound changes, leading to a change in its fluorescence intensity, wavelength, or lifetime. Alternatively, this compound itself or a peptide containing it can be the analyte being detected, with the biosensor designed to specifically recognize and bind it, triggering a fluorescent signal change researchgate.net. Fabrication of such biosensors can involve immobilizing the this compound-labeled bioreceptor onto a solid support, such as a functionalized surface or a microchip, allowing for selective capture and fluorescent detection of the target analyte from a complex sample mdpi.com. The design principles focus on maximizing the specificity of the biological recognition and optimizing the transduction mechanism for a sensitive and quantifiable fluorescent output fgcu.edu.

Integration with Microchip Capillary Electrophoresis for Enhanced Detection

Microchip capillary electrophoresis (MCE) is a powerful technique for the separation of charged molecules, offering advantages such as rapid analysis times and reduced sample consumption promega.comrsc.org. Integrating fluorescence detection with MCE enhances its sensitivity, particularly for analytes present in low concentrations researchgate.net. This compound, being a charged molecule with intrinsic fluorescence, is well-suited for separation and detection by MCE. Studies have demonstrated the separation and detection of dansyl-lysine (and other dansyl-labeled amino acids like dansyl-glycine) using MCE coupled with sensitive detection methods such as chemiluminescence nih.gov. In these systems, dansyl-labeled compounds are separated electrophoretically on a microfluidic chip, and their presence is detected as they pass a detector that measures the fluorescence or chemiluminescence signal. This integration allows for the rapid and sensitive analysis of this compound in small sample volumes, which is beneficial in various analytical and bioanalytical applications researchgate.netnih.gov.

An example illustrating the separation of dansyl-lysine by MCE with chemiluminescence detection shows the effectiveness of this integrated approach nih.gov. The detection limit for dansyl-lysine was reported to be 1 x 10-5 M, corresponding to a mass detection limit of approximately 0.4 fmol nih.gov. While the concentration sensitivity might be lower than conventional systems, the advantages lie in rapid separation within 40 seconds and the ability to handle small sample volumes nih.gov.

Applications in Live Cell Imaging and In Vivo Sensing

Fluorescent probes are indispensable tools for visualizing molecular processes in live cells and in vivo, providing spatial and temporal information nih.govbiorxiv.org. This compound, either as a free molecule or incorporated into more complex probes, can be used for labeling cellular components or tracking molecules in living systems googleapis.com. Its fluorescence properties can report on the local environment within a cell, allowing researchers to study cellular structures, protein localization, or the dynamics of specific pathways nanolive.com. While genetically encoded sensors are also used for in vivo sensing, small molecule fluorescent probes like dansyl derivatives can offer different targeting strategies and environmental sensitivity biorxiv.org. This compound-based probes can be designed to accumulate in specific cellular compartments or to interact with particular biomolecules, with changes in fluorescence indicating binding or activity rsc.org. This enables applications such as monitoring enzyme activity within live cells or sensing the presence of specific ions or molecules rsc.org. The ability to perform live cell imaging and in vivo sensing with fluorescent probes like those incorporating this compound provides a dynamic view of biological processes in their native environment fgcu.edugoogleapis.com.

Compound Information

Compound NamePubChem CID
This compound18024
Dansylglycine6066

Interactive Data Table Example (Illustrative - based on search result nih.gov)

While the search results provide specific data points, creating a truly interactive table requires a different output format (e.g., HTML, JavaScript). Below is a representation of how data from search result nih.gov could be presented in a table format within the article.

AnalyteDetection MethodDetection Limit (S/N = 3)Mass Detection Limit (approx.)Separation Time
Dansyl-lysineMCE with Chemiluminescence1 x 10-5 M0.4 fmolWithin 40 s
Dansyl-glycineMCE with ChemiluminescenceNot specified in snippetNot specified in snippetWithin 40 s

This table summarizes the performance characteristics for dansyl-lysine detection using MCE with chemiluminescence as described in one of the search results nih.gov.

Förster Resonance Energy Transfer (FRET) Applications in Complex Biological Systems

Förster Resonance Energy Transfer (FRET), also known as Fluorescence Resonance Energy Transfer, is a non-radiative mechanism describing energy transfer between two light-sensitive molecules, a donor and an acceptor, through dipole-dipole coupling. wikipedia.orgedinst.com This energy transfer is highly sensitive to the distance between the donor and acceptor, typically occurring when they are within 1 to 10 nanometers of each other. edinst.comevidentscientific.combmglabtech.com This distance dependency makes FRET a powerful tool for investigating molecular interactions and conformational changes in biological systems. wikipedia.orgevidentscientific.comnih.govnih.govucl.ac.uk this compound, a derivative of the amino acid lysine modified with a dansyl group, is a chemical compound that has found utility in FRET-based studies due to the fluorescent properties of the dansyl moiety.

FRET as a Spectroscopic Ruler for Nanometer-Scale Distance Measurements in Biomolecules

FRET is widely applied as a "spectroscopic ruler" to measure distances within or between biomolecules in the nanometer range. wikipedia.orgevidentscientific.comnih.govucl.ac.ukclemson.edumpg.debose.res.inspectroscopyonline.com The efficiency of energy transfer between the donor and acceptor is inversely proportional to the sixth power of the distance separating them. wikipedia.orgedinst.comevidentscientific.combmglabtech.comnih.gov This steep distance dependence makes FRET extremely sensitive to small changes in the separation of the two molecules. wikipedia.orgevidentscientific.com

The distance at which FRET efficiency is 50% is known as the Förster radius (R₀). edinst.combmglabtech.comnih.govresearchgate.net The R₀ value is characteristic of a specific donor-acceptor pair and depends on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, the extinction coefficient of the acceptor, the orientation of the transition dipoles of the donor and acceptor, and the refractive index of the medium. edinst.comevidentscientific.comnih.govmicroscopyu.com

This compound, when incorporated into a biomolecule, can serve as either a FRET donor or acceptor depending on the chosen FRET pair. Studies have utilized the dansyl group as a FRET acceptor in conjunction with a tryptophan residue as the donor to probe distances within peptides and proteins. nih.govresearchgate.netnih.govpnas.orgresearchgate.net The tryptophan-dansyl pair has a relatively small Förster radius, approximately 20-24.5 Å (2.0-2.45 nm), making it suitable for measuring short distances and detecting small structural changes. researchgate.netnih.gov

Design and Optimization of this compound-Containing FRET Pairs

The design and optimization of FRET pairs containing this compound involve considering the photophysical properties of the dansyl group and its interaction with a suitable FRET partner. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a widely used fluorophore known for its sensitivity to the local environment, exhibiting changes in emission intensity and wavelength based on solvent polarity and pH. researchgate.netresearchgate.net

As a FRET component, the dansyl group typically acts as an acceptor when paired with donors like tryptophan or naphthalene. nih.govresearchgate.netnih.govpnas.orgpnas.org The spectral overlap between the donor's emission and the dansyl acceptor's absorption is a critical factor for efficient energy transfer. edinst.combmglabtech.commicroscopyu.com The dansyl group has absorption bands in the near UV region and strong fluorescence in the visible region. researchgate.net

Optimization of this compound-containing FRET pairs can involve strategic placement of the fluorophores within the biomolecule to ensure they are within the effective FRET range (typically < 10 nm) and to allow for measurable changes in distance upon a biological event. evidentscientific.comspectroscopyonline.com The linker connecting the dansyl group to the lysine residue in this compound provides flexibility, and the length and flexibility of linkers attaching fluorophores to biomolecules can significantly affect FRET efficiency. nih.gov

Factors influencing FRET efficiency with this compound include the distance between the dansyl group and the donor, their relative orientation, and the local environment, which can affect the dansyl group's quantum yield and spectral properties. edinst.comevidentscientific.comnih.govmicroscopyu.comnih.govresearchgate.net Researchers aim to select pairs and labeling sites that provide a significant change in FRET efficiency upon the molecular event being studied. spectroscopyonline.com

Monitoring Dynamic Molecular Events and Signaling Pathways

FRET-based techniques, including those utilizing this compound, are valuable for monitoring dynamic molecular events and signaling pathways in real-time, even in living cells. wikipedia.orgnih.govnih.govbmbreports.orgnih.gov By labeling biomolecules involved in these processes with FRET pairs, conformational changes, protein-protein interactions, and the activity of enzymes can be detected through changes in FRET efficiency. wikipedia.orgmicroscopyu.comnih.govnih.govbmbreports.orgnih.gov

For instance, FRET has been used to study protein folding dynamics by placing a FRET pair at different points in the polypeptide chain and monitoring the distance changes during the folding process. researchgate.netpnas.org this compound, when incorporated into peptides or proteins, can participate in such FRET experiments to report on structural rearrangements. nih.govnih.govpnas.org

FRET biosensors, which can be unimolecular (donor and acceptor on the same molecule) or bimolecular (donor and acceptor on interacting molecules), are designed to detect specific molecular events or the presence of signaling molecules. bmbreports.orgnih.gov Changes in the conformation of a unimolecular biosensor or the association/dissociation of molecules in a bimolecular system bring the FRET pair closer or further apart, resulting in a detectable change in FRET efficiency. bmbreports.orgnih.gov

While specific examples of this compound directly used in FRET biosensors for monitoring entire signaling pathways in live cells were not prominently found in the provided search results, the general principles of FRET biosensing apply. The dansyl group's sensitivity to its environment could potentially be leveraged in biosensor design, although its spectral properties and potential for background interference need careful consideration.

FRET-Based Assays for Drug Discovery and Screening

FRET-based assays are increasingly utilized in drug discovery and high-throughput screening due to their sensitivity, homogeneity, and ability to monitor molecular interactions in real-time. googleapis.comdomainex.co.ukfrontiersin.orgbpsbioscience.com These assays can be designed to identify compounds that modulate protein-protein interactions, enzyme activity, or conformational changes in target molecules. domainex.co.ukfrontiersin.org

In a typical FRET-based screening assay, a FRET pair is linked to molecules involved in a biological process relevant to a disease. frontiersin.org The binding of a potential drug candidate or the activity of an enzyme can alter the distance or orientation of the FRET pair, leading to a change in FRET efficiency that can be measured. frontiersin.org

This compound can potentially be incorporated into substrates or target molecules for FRET-based drug screening assays. For example, if an enzyme cleaves a peptide labeled with a dansyl group and a suitable donor, the cleavage event would separate the FRET pair, causing a change in FRET signal that can be monitored. qyaobio.com Inhibitors of the enzyme would prevent cleavage and thus maintain the FRET signal.

Time-Resolved FRET (TR-FRET) is an enhanced FRET technique that uses long-lived lanthanide donors, which helps reduce background noise and improve sensitivity, making it particularly suitable for high-throughput screening. bmglabtech.combpsbioscience.combmglabtech.com While the dansyl group is not a lanthanide, it can still be part of FRET pairs used in standard FRET assays for screening purposes. The ease of incorporating this compound into peptides and proteins makes it a potentially useful component in developing FRET-based assays for various drug targets.

Advanced Characterization and Future Research Directions for Dansyllysine

Integration of Dansyllysine into Multimodal Analytical Platforms

The integration of this compound into multimodal analytical platforms leverages its fluorescent properties in conjunction with separation and detection techniques to analyze complex biological and chemical systems. This approach is particularly valuable for enhancing sensitivity and specificity in the analysis of intricate mixtures.

Advanced Chromatographic-Spectrometric Hybrid Techniques for Complex Mixtures

Chromatographic methods, such as liquid chromatography (LC), are widely used to separate components within complex mixtures. Coupling LC with spectrometric detection, such as fluorescence or mass spectrometry (MS), provides a powerful multimodal platform for the analysis of dansyl-labeled molecules. This compound's inherent fluorescence allows for its detection post-separation, offering high sensitivity. researchgate.net This is particularly useful when analyzing complex protein mixtures where dansyl labeling can be applied to specific amino acid residues, enabling their detection and quantification. nih.gov High-resolution LC-MS techniques are crucial for analyzing complex samples, including those from biological or environmental matrices, by providing accurate mass measurements and elemental compositions, which complements the information gained from fluorescence detection of dansyl-labeled species. vaia.com The use of techniques like isotope-coded affinity tags, coupled with liquid chromatography and mass spectrometry, further exemplifies how chromatographic-spectrometric methods are applied to complex protein mixtures, a context where dansyl labeling can also be employed. liposomes.ca this compound itself can be detected using chromatography with fluorescence detection, for example, using a mobile phase of 3% methanol (B129727) in dichloromethane. researchgate.net

Coupling with Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure and dynamics of molecules. Coupling the information obtained from dansyl-labeled molecules with NMR spectroscopy provides insights into molecular conformation and interactions. Epsilon-dansyl-L-lysine (DNS-Lys) has been used in conjunction with 1H-15N shift correlation NMR spectroscopy to study the dynamical structure of antibody combining sites, demonstrating its utility in probing biomolecular interactions and structural changes upon binding. nih.gov Dansyl-lysine has also been incorporated into designed proteins to serve as a FRET pair, and NMR spectroscopy has been used to determine the minimized average structure of such labeled proteins, highlighting its role in structural determination of modified biomolecules. researchgate.netpnas.org Furthermore, 1H and 13C NMR spectroscopy are routinely used to characterize the structure of synthesized compounds, including those containing the dansyl-lysine moiety or related structures, confirming the successful synthesis and providing detailed structural information. rsc.orgacs.org Predicted 13C NMR spectra for this compound are also available, aiding in its identification and characterization. drugbank.comnih.gov

Rational Design and Synthesis of Next-Generation this compound Probes

The rational design and synthesis of next-generation this compound probes aim to create molecules with enhanced or tailored properties for specific applications, particularly in biological sensing and imaging.

Engineering Probes with Tailored Spectral Properties and Enhanced Reactivity

The dansyl group's fluorescence is known to be sensitive to its environment, particularly polarity. vaia.comresearchgate.net This property can be exploited in the rational design of probes with tailored spectral properties. By incorporating the dansyl moiety into different molecular scaffolds, researchers can influence its photophysical characteristics, such as excitation and emission wavelengths and quantum yield, to optimize them for specific detection or imaging tasks. The synthesis of dansyl-containing cyclic pseudopeptides, for instance, demonstrates how the synthetic approach can be tuned to prepare materials with desired properties. researchgate.net Similarly, fluorescent polyionic nanoclays have been synthesized by covalently incorporating fluorophores like dansyl chloride, showcasing strategies for creating novel fluorescent materials. medchemexpress.com The synthesis of fluorescent-labeled poly(ethylene glycol) lipid conjugates incorporating Nε-dansyl lysine (B10760008) further illustrates the chemical methods used to create complex probes with specific targeting or delivery capabilities. acs.org These examples underscore the ability to engineer dansyl-based probes with enhanced reactivity towards specific targets or environments through strategic chemical synthesis.

Development of Environmentally Responsive this compound Conjugates for Specific Biological Microenvironments

This compound and its conjugates can be designed to be responsive to specific environmental cues within biological microenvironments, such as changes in temperature, pH, or the presence of certain molecules. The sensitivity of the dansyl fluorophore to polarity makes it inherently responsive to changes in its local environment. vaia.comresearchgate.net Dansyl-containing polymers have been developed that exhibit environmentally responsive fluorescence based on temperature and pH changes, demonstrating the potential for creating probes that react to specific biological conditions. nih.gov this compound itself has been utilized as a probe to assay heat-induced cellular responses, indicating its sensitivity and responsiveness to temperature in a biological context. nih.gov The concept of environmentally responsive biomaterials, which alter their properties in response to stimuli like pH, temperature, or enzymatic activity in disease microenvironments, provides a framework for developing this compound conjugates that can selectively target and report on specific biological states. google.comfrontierspartnerships.orgcnjournals.com While not exclusively focused on this compound, the development of environment-sensitive fluorescent probes, such as Nile Red, highlights the broader effort to create sensors for biological microenvironments, a category that includes this compound due to its environmental sensitivity. researchgate.net

Computational and Theoretical Modeling of this compound Interactions

Quantum Chemical Calculations of Electronic Transitions and Energy Transfer Mechanisms

Quantum chemical calculations are essential for a fundamental understanding of the electronic properties of this compound, including its absorption and emission characteristics and how these are affected by the surrounding environment. These calculations can elucidate the nature of electronic transitions within the dansyl moiety and the mechanisms of energy transfer when this compound is used as a FRET (Förster Resonance Energy Transfer) acceptor or donor. FRET is a distance-dependent phenomenon widely used to measure distances and conformational changes in biomolecules, and the efficiency of energy transfer is influenced by the spectral overlap between the donor emission and acceptor absorption, as well as the relative orientation of their transition dipoles (κ²). bose.res.in The spectrum and quantum yield of the dansyl group are known to be highly sensitive to the polarizability of its chemical environment nih.gov. Quantum chemical calculations can help predict how different environments would affect the electronic structure and thus the spectroscopic properties of this compound, aiding in the interpretation of experimental FRET data. For example, studies using this compound as a FRET acceptor with a tryptophan donor have investigated protein conformational dynamics, and the analysis relies on understanding the energy transfer process, which is informed by the spectroscopic properties of the probes nih.gov. The orientation factor (κ²) in FRET calculations, which describes the relative orientation of the donor and acceptor dipoles, can be estimated from the angle between the donor emission and acceptor absorption dipoles, a parameter that can be investigated through theoretical calculations bose.res.in.

Emerging Applications in Nanobiotechnology and Theranostics

This compound's fluorescent properties make it a promising component in the burgeoning fields of nanobiotechnology and theranostics, where fluorescent probes are integral for imaging, sensing, and drug delivery applications.

This compound in Fluorescent Polyionic Nanoclays for Bioimaging and Biosensing

This compound has been explored for its integration into fluorescent polyionic nanoclays (F-PINCs), which are presented as versatile water-soluble fluorescent nanosheet platforms. F-PINCs are synthesized by incorporating fluorophores onto the surface of synthetic nanoclays. A grafting-from strategy allows for the incorporation of bio(conjugation) functionalities that can be tagged with reactive fluorescent probes like dansyl chloride acs.org. Notably, dansylated F-PINCs have demonstrated a significantly higher quantum yield in water compared to free dansyl-lysine, suggesting that the nanoclay environment can enhance the fluorescent properties of the dansyl moiety acs.orgacs.org. This enhanced brightness, coupled with the biocompatibility indicated by preliminary studies on mouse fibroblast cells, suggests the potential of dansylated F-PINCs as biocompatible contrast agents for bioimaging and biosensor applications acs.orgacs.org. The ability to control the synthesis and surface modification of F-PINCs allows for tailoring their properties for specific applications acs.org.

Q & A

Q. What spectroscopic methods are optimal for characterizing Dansyllysine-protein interactions, and how should experimental controls be designed?

this compound’s intrinsic fluorescence (due to the dansyl group) enables the use of fluorescence spectroscopy to study its binding kinetics with proteins like human serum albumin (HSA). Key parameters include excitation/emission wavelengths (e.g., 335 nm/518 nm) and quenching experiments to calculate binding constants (e.g., Stern-Volmer analysis) . Complementary methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) provide thermodynamic and real-time kinetic data, respectively. Controls should include buffer-only baselines, unlabeled HSA, and competitive binding assays with known ligands (e.g., warfarin for Site I of HSA) to validate specificity. Experimental protocols must detail reagent purity, instrument calibration, and data normalization to minimize artifacts .

Q. How can researchers ensure reproducibility in synthesizing this compound-based molecularly imprinted monolayers (MIMs)?

MIM synthesis involves polymerizing functional monomers around this compound (template) on sensor surfaces. Critical steps include:

  • Template removal : Optimize solvent extraction (e.g., methanol/acetic acid mixtures) to eliminate residual this compound without damaging the polymer matrix.
  • Characterization : Use atomic force microscopy (AFM) for surface topography and fluorescence recovery assays to confirm template removal.
  • Cross-validation : Compare binding affinity of MIMs with non-imprinted polymers (NIPs) to isolate template-specific effects. Detailed protocols for solvent ratios, polymerization time, and temperature must align with guidelines for experimental reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s binding affinity across studies be systematically resolved?

Discrepancies often arise from variations in experimental conditions (pH, ionic strength) or protein conformational states. To address this:

  • Standardize buffers : Use consistent buffer systems (e.g., phosphate buffer at pH 7.4 for HSA studies) and document temperature control.
  • Control protein conformation : Pre-treat HSA with fatty acids or denaturants to isolate binding site accessibility .
  • Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outliers. Replicate studies under identical conditions to confirm trends .

Q. What advanced computational methods complement experimental data for studying this compound’s interaction dynamics?

Molecular dynamics (MD) simulations can model this compound-HSA binding pathways, identifying key residues (e.g., Lys195, Trp214) involved in interactions. Pair simulations with docking software (AutoDock Vina) to predict binding free energies. Validate computational results with mutagenesis studies on HSA (e.g., Trp214Ala mutants) to confirm residue-specific contributions. Integrate experimental fluorescence data with simulation trajectories to resolve transient binding states .

Methodological Design Questions

Q. How should researchers design dose-response experiments to assess this compound’s role in modulating protein aggregation?

  • Experimental setup : Incubate this compound with amyloidogenic proteins (e.g., α-synuclein) at varying concentrations (0.1–100 µM).
  • Aggregation monitoring : Use thioflavin T (ThT) fluorescence for fibril detection and transmission electron microscopy (TEM) for structural validation.
  • Controls : Include aggregation inducers (e.g., heparin) and inhibitors (e.g., epigallocatechin gallate) to benchmark effects.
  • Data interpretation : Apply kinetic models (e.g., nucleation-elongation) to quantify inhibition efficacy. Report uncertainties from triplicate measurements .

Q. What strategies mitigate photobleaching in long-term fluorescence imaging of this compound-labeled samples?

  • Optimize imaging parameters : Use lower excitation intensity, antifade reagents (e.g., p-phenylenediamine), and oxygen-scavenging systems.
  • Alternative probes : Validate results with non-fluorescent analogs (e.g., methylated dansyl derivatives) to rule out artifact-driven observations.
  • Data correction : Apply background subtraction algorithms and normalize intensity to reference fluorophores .

Data Analysis & Validation

Q. How can researchers statistically validate this compound’s role as a competitive inhibitor in multi-ligand binding systems?

Use global fitting analysis to simultaneously model competitive binding data from ITC and fluorescence quenching. Define shared parameters (e.g., binding stoichiometry) and ligand-specific constants. Compare Akaike information criterion (AIC) scores to select the best-fit model. Cross-validate with microscale thermophoresis (MST) to confirm affinity values .

Q. What analytical frameworks address signal-to-noise challenges in low-abundance this compound detection?

  • Pre-concentration techniques : Employ solid-phase extraction (SPE) or capillary electrophoresis to enhance sensitivity.
  • Advanced detectors : Use time-resolved fluorescence or HPLC-coupled mass spectrometry to distinguish this compound from background noise.
  • Statistical thresholds : Apply receiver operating characteristic (ROC) curves to define detection limits and minimize false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.